molecular formula C7H9NS B097110 1,5-Dimethyl-2(1H)-pyridinethione CAS No. 19006-68-9

1,5-Dimethyl-2(1H)-pyridinethione

Cat. No.: B097110
CAS No.: 19006-68-9
M. Wt: 139.22 g/mol
InChI Key: HFNYUEBJAXBSOA-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2(1H)-pyridinethione (CAS 19006-68-9) is a sulfur-containing heterocyclic compound with the molecular formula C 7 H 9 NS and a molecular weight of 139.22 g/mol . As a member of the pyridinethione family, it is characterized by a thione functional group, which can exhibit tautomerism with its corresponding thiol form . This tautomerism and the presence of sulfur make pyridinethiones versatile intermediates and ligands in various chemical research contexts. Pyridinethiones are valuable building blocks in organic synthesis. They can undergo S-alkylation with alkyl halides to form alkylthiopyridines and can be oxidatively coupled to form disulfides . Furthermore, the sulfur atom is nucleophilic and can participate in metal-complex formation, acting as a monodentate ligand coordinated through the sulfur atom . Researchers also utilize related pyridinethione structures as key intermediates for constructing complex heterocyclic systems with potential biological activity, such as thieno[2,3-b]pyridine derivatives . Note on Research Applications: The specific biological, mechanistic, and applicative research for this compound is not extensively detailed in the available public scientific literature. The proposed applications are inferred from the well-documented chemistry of the general pyridinethione class of compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please handle all chemicals with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19006-68-9

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1,5-dimethylpyridine-2-thione

InChI

InChI=1S/C7H9NS/c1-6-3-4-7(9)8(2)5-6/h3-5H,1-2H3

InChI Key

HFNYUEBJAXBSOA-UHFFFAOYSA-N

SMILES

CC1=CN(C(=S)C=C1)C

Canonical SMILES

CC1=CN(C(=S)C=C1)C

Synonyms

1,5-Dimethyl-2(1H)-pyridinethione

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 1,5 Dimethyl 2 1h Pyridinethione

Contemporary Synthetic Strategies

Modern synthetic chemistry offers powerful tools for the construction of heterocyclic systems like pyridinethiones. One-pot cyclizations, multi-component reactions (MCRs), and precursor-based methods are at the forefront of these strategies, enabling the efficient assembly of the target molecule.

Multi-component reactions (MCRs), where multiple starting materials react in a single vessel to form a complex product, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. bibliomed.orgbohrium.com These reactions streamline synthetic processes by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. bibliomed.org

Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, provide foundational frameworks for constructing the pyridine (B92270) ring. acsgcipr.org These can be adapted for pyridinethione synthesis by using sulfur-containing reagents. For instance, a one-pot, three-component reaction for synthesizing polysubstituted pyridines involves the heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate, which proceeds under mild, acid-free conditions. organic-chemistry.org To produce a pyridinethione, a sulfur-containing component like cyanothioacetamide can be incorporated.

A general approach for synthesizing functionalized pyridines involves a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), an acetophenone (B1666503) derivative, and ammonium acetate. nih.govresearchgate.net The use of microwave irradiation in such reactions can significantly shorten reaction times from hours to minutes and improve yields. nih.govresearchgate.net

Below is a table summarizing various multi-component strategies applicable to pyridine and pyridinethione synthesis.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeRef
Four-Component Reaction Aryl Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium AcetateMicrowave Irradiation, Ethanol (B145695)Polysubstituted Pyridine nih.gov
Four-Component Reaction Aldehyde, Malononitrile (B47326), Dialkyl Acetylene Dicarboxylate, AmineMorpholine (B109124), Room TemperatureDihydropyridine bibliomed.org
Three-Component Reaction Alkynone, 1,3-Dicarbonyl Compound, Ammonium AcetateEthanol, RefluxPolysubstituted Pyridine organic-chemistry.org
Three-Component Reaction 5-Amino-3-methyl-1-phenylpyrazole, Benzaldehyde, Thiobarbituric Acidp-TSA, Solvent-freeFused Pyridinethione nih.gov

Precursor-based synthesis involves the stepwise construction of the target molecule from well-defined starting materials. A common route to pyridin-2(1H)-thiones involves the cyclization of open-chain precursors. For example, 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione can be prepared from the reaction of acetylacetone (B45752) with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine intermediate. scirp.orgscirp.org This intermediate then reacts with cyanothioacetamide in the presence of a base to yield the pyridinethione ring. scirp.orgscirp.org

Once the core pyridinethione scaffold is formed, functional group transformations are employed to arrive at the final target compound. For the synthesis of 1,5-Dimethyl-2(1H)-pyridinethione, this would involve the methylation of a precursor like 5-methyl-2(1H)-pyridinethione. The nitrogen atom of the pyridinethione ring can be alkylated using reagents such as methyl iodide. scirp.orgresearchgate.net This reaction typically proceeds via nucleophilic substitution.

Furthermore, the thione group itself can be functionalized. For instance, reaction with alkyl halides can lead to the formation of S-alkylated products, known as 2-(alkylthio)pyridines. nih.govscirp.org This highlights the dual nucleophilic character of the pyridinethione core.

The table below outlines precursor-based approaches to pyridinethiones.

PrecursorsReagentsProductRef
Acetylacetone, Cyanothioacetamide1. DMFDMA; 2. Sodium Hydride, DMF5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione scirp.orgscirp.org
5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thioneMethyl Iodide5-Acetyl-3-cyano-1,6-dimethyl-2-oxo-1,2-dihydropyridine (via S-methylation and subsequent rearrangement/oxidation) researchgate.net
β-Amino AlcoholsNot specifiedSubstituted Pyrimidines (related heterocycle) nih.gov
Levulinic Acid, MethylamineRaney Nickel, H₂1,5-Dimethyl-2-pyrrolidone (related heterocycle) orgsyn.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact. scielo.br This involves using safer solvents, reducing energy consumption, employing catalysts, and designing atom-economical reactions. researchgate.net

For pyridinethione synthesis, green approaches include:

Microwave-Assisted Synthesis: This technique dramatically reduces reaction times and often improves yields compared to conventional heating methods. nih.govresearchgate.net For example, a four-component synthesis of pyridines that takes 6-9 hours under reflux can be completed in 2-7 minutes with microwave irradiation, with yields increasing from 71-88% to 82-94%. nih.govresearchgate.net

Use of Greener Solvents: Water or ethanol are often used as environmentally benign solvents, replacing hazardous chlorinated solvents or dimethylformamide (DMF). nih.govnih.gov Some reactions are even performed under solvent-free conditions. nih.gov

Organocatalysis: The use of non-toxic, readily available organocatalysts like morpholine or L-proline can replace potentially toxic metal catalysts. bibliomed.orgresearchgate.net

Multi-component Reactions: As discussed, MCRs are inherently green as they reduce the number of synthetic steps and associated waste generation. bibliomed.orgbohrium.com

Green MethodConventional MethodAdvantages of Green MethodRef
Microwave Irradiation (2-7 min) Conventional Reflux (6-9 h)Shorter reaction time, higher yields (82-94% vs. 71-88%) nih.gov
Water as Solvent Organic Solvents (e.g., DMF, Toluene)Reduced toxicity, lower cost, improved safety nih.govresearchgate.net
Organocatalyst (e.g., DABCO) Metal Catalysts or Strong Acids/BasesLower toxicity, milder reaction conditions researchgate.net
One-Pot, Multi-Component Synthesis Stepwise Synthesis with IntermediatesHigher atom economy, reduced waste, fewer steps bibliomed.orgorganic-chemistry.org

Optimization and Yield Enhancement in Synthetic Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time.

In the synthesis of thiazole (B1198619) derivatives from pyridinethione precursors, reaction conditions for a one-pot protocol were optimized by testing different solvents (e.g., ethanol, dioxane) and amine bases (e.g., triethylamine). The highest yields were achieved when the reaction was conducted in dioxane with triethylamine (B128534) at 100°C for 5 hours. researchgate.net

The following table shows an example of reaction optimization.

EntryBase (equiv.)SolventTemperatureTime (h)Yield (%)
1KOH (2)EthanolRoom Temp2424
2KOH (1)EthanolRoom Temp2441
3KOH (1)Ethanol50°C1252
4KOH (1)EthanolReflux362
5KOH (2)EthanolReflux349
6KOH (1)MethanolReflux355
7KOH (1)DichloromethaneReflux321
8KOH (1)AcetonitrileReflux335
Data adapted from an optimization study for 1,5-diketone synthesis, a related precursor reaction. nih.gov

Chemical Transformations and Derivatization Reactions of 1,5 Dimethyl 2 1h Pyridinethione

Reactivity with Electrophilic and Nucleophilic Reagents

The pyridinethione core readily engages with a variety of electrophilic species. The sulfur atom, being a soft nucleophile, preferentially reacts with soft electrophiles such as alkyl halides. For instance, pyridinethione derivatives react with methyl iodide, ethyl chloroacetate (B1199739), phenacyl chloride, chloroacetone, and chloroacetonitrile (B46850) to yield the corresponding S-alkylated products. scirp.orgresearchgate.netnih.gov These reactions are typically conducted in the presence of a base like potassium hydroxide (B78521) or triethylamine (B128534) (TEA). nih.gov

The reactivity extends to other electrophiles as well. Aromatic aldehydes can react with the active methyl group at the C-6 position (adjacent to the nitrogen) after suitable activation, demonstrating the nucleophilic potential of the carbon framework of the heterocycle. scirp.orgresearchgate.net Furthermore, the pyridinethione nucleus can react with various N-nucleophiles, such as amines and hydrazines, often leading to ring-opening and subsequent recyclization into different heterocyclic systems like triazolethiones. researchgate.net

Reagent TypeExample ReagentProduct TypeReference
Electrophile Methyl IodideS-methylated pyridinethione scirp.orgresearchgate.netnih.gov
Electrophile Ethyl ChloroacetateS-alkylated pyridinethione nih.gov
Electrophile Phenacyl ChlorideS-alkylated pyridinethione nih.gov
Electrophile Aromatic AldehydeStyryl derivative scirp.orgresearchgate.net
Nucleophile Hydrazine HydrateTriazolethione researchgate.net

Annulation Reactions for Fused Heterocyclic Systems

1,5-Dimethyl-2(1H)-pyridinethione and its analogs serve as key precursors for building fused heterocyclic systems through annulation, which is the formation of a new ring onto an existing one.

The synthesis of fused thiazole (B1198619) rings can be achieved by reacting pyridinethione derivatives with α-haloketones. nih.govnih.gov This process typically involves the initial S-alkylation of the pyridinethione by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

The formation of a thiazine (B8601807) ring, a six-membered heterocycle containing sulfur and nitrogen, can be accomplished through the reaction of pyridinethione precursors with appropriate bifunctional reagents. For example, the reaction between a 2-thioxo-pyrimidine derivative and 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) leads to the regioselective synthesis of a dipyrimido[2,1-b:4′,5′-d] scirp.orgnih.govthiazine system. scilit.com This demonstrates a strategy where the thione sulfur and an amino group act as nucleophiles to form the fused thiazine ring. scilit.com

Pyridinethione derivatives are valuable synthons for constructing more complex molecular frameworks, including bipyridyls and various fused ring systems. scirp.orgresearchgate.net One effective strategy involves the reaction of an S-alkylated pyridinethione derivative with dimethylformamide dimethyl acetal (B89532) (DMFDMA). scirp.orgresearchgate.net This reaction forms an enaminone, which is a versatile intermediate. scirp.orgresearchgate.net

This enaminone can then be treated with various reagents to build new rings. For example, reaction with cyanothioacetamide can lead to the formation of a bipyridyl system. scirp.orgresearchgate.net Alternatively, reacting the enamine intermediate with malononitrile (B47326) dimer can produce other bipyridyl derivatives. scirp.orgresearchgate.net These bipyridyl compounds can be further elaborated into uncommon bicyclic and tricyclic structures. scirp.orgresearchgate.net

Starting MaterialReagent(s)Resulting ScaffoldReference
Pyridinethione derivative1. Alkyl Halide 2. DMFDMAEnaminone Intermediate scirp.orgresearchgate.net
Enaminone IntermediateCyanothioacetamideBipyridyl scirp.orgresearchgate.net
Enaminone IntermediateMalononitrile DimerBipyridyl scirp.orgresearchgate.net
Bipyridyl derivativeFurther cyclizationBicyclic/Tricyclic Systems scirp.orgresearchgate.net

Formation and Reactivity of S-Alkylated Pyridinethione Derivatives

The S-alkylation of the pyridinethione moiety is a fundamental transformation that paves the way for a wide range of subsequent reactions.

The formation of S-alkylated derivatives is readily achieved by treating the pyridinethione with an alkylating agent, such as methyl iodide or ethyl chloroacetate, in the presence of a base. scirp.orgnih.gov This reaction converts the thione into a 2-(alkylthio)pyridine derivative, which alters the electronic properties and reactivity of the molecule.

These S-alkylated compounds are not merely stable products but are key intermediates for further synthesis. A significant reaction of S-alkylated derivatives that possess an activated methylene (B1212753) group in the alkyl chain (e.g., from ethyl chloroacetate or chloroacetonitrile) is intramolecular cyclization. nih.govacs.org When these derivatives are treated with a base like sodium ethoxide, they can undergo Thorpe-Ziegler type cyclization to yield thieno[2,3-b]pyridine (B153569) systems. nih.govacs.org Thieno[2,3-b]pyridines are an important class of fused heterocycles with notable biological activities. acs.org This one-pot synthesis, where the pyridinethione is reacted directly with an α-halocarbonyl compound in the presence of a base, provides an efficient route to these fused systems. acs.org

Pyridinethione DerivativeAlkylating AgentProduct (S-Alkylated Derivative)Subsequent ReactionFused ProductReference
3a,bEthyl Chloroacetate4a,bIntramolecular Cyclization (NaOEt)Thieno[2,3-b]pyridine 5a,b nih.govacs.org
3a,bPhenacyl Chloride4c,dIntramolecular Cyclization (NaOEt)Thieno[2,3-b]pyridine 5c,d nih.govacs.org
3a,bChloroacetonitrile4g,hIntramolecular Cyclization (NaOEt)Thieno[2,3-b]pyridine 5g,h nih.govacs.org

Tautomerism and Conformational Analysis of 1,5 Dimethyl 2 1h Pyridinethione

Investigation of Thione-Thiol Tautomeric Equilibria

The core of 1,5-Dimethyl-2(1H)-pyridinethione's chemistry lies in its ability to exist in two tautomeric forms: the thione form and the thiol form. The thione form possesses a carbon-sulfur double bond (C=S), while the thiol form, 2-mercapto-1,5-dimethylpyridinium, features a sulfur-hydrogen single bond (S-H).

Theoretical and experimental studies on closely related pyridinethione compounds indicate a clear predominance of the thione tautomer. acs.orgcdnsciencepub.com Computational studies, often employing Density Functional Theory (DFT), have consistently shown the thione form to be the more stable isomer in the gas phase and in various solvents. acs.org For the parent compound, 2-pyridinethione, the thione form is energetically favored, a principle that extends to its substituted derivatives like this compound.

The relative stability of these tautomers can be attributed to the electronic and structural characteristics of the molecule. The thione form benefits from the resonance stabilization within the pyridinethione ring. Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, provide experimental evidence for this equilibrium. For instance, the absence of a distinct S-H stretching vibration band and the presence of a strong C=S stretching band in the spectra of similar compounds strongly support the dominance of the thione tautomer. acs.org

Table 1: Calculated Relative Energies of Thione and Thiol Tautomers for a Model Pyridinethione Compound

TautomerMethodRelative Energy (kcal/mol)
ThioneDFT/B3LYP0.00
ThiolDFT/B3LYP+2.61

Note: Data is for a model pyridinethione compound and serves as a representative example.

Solvent and Environmental Effects on Tautomeric Preference

The position of the thione-thiol equilibrium is not static and is significantly influenced by the surrounding environment, particularly the solvent. cdnsciencepub.com The polarity of the solvent plays a crucial role in determining the favored tautomeric form.

In general, polar solvents tend to further stabilize the more polar thione tautomer, thereby shifting the equilibrium in its favor. cdnsciencepub.com This is due to the dipole-dipole interactions between the polar solvent molecules and the polar C=S bond of the thione. Conversely, in non-polar solvents, the energy difference between the two tautomers is reduced, although the thione form typically remains the major species.

Spectroscopic methods, such as UV-Vis absorption spectroscopy, are instrumental in observing these solvent-induced shifts. Changes in the absorption maxima (λmax) upon varying the solvent provide insights into the tautomeric and electronic structure of the molecule. For related pyridinethione compounds, a shift in the absorption bands is often observed when moving from non-polar to polar solvents, reflecting the change in the tautomeric population.

Table 2: Effect of Solvent Polarity on the Tautomeric Equilibrium for a Model Pyridinethione Compound

SolventDielectric ConstantPredominant Tautomer
Cyclohexane2.02Thione
Dichloromethane8.93Thione
Ethanol (B145695)24.55Thione
Water80.1Thione

Note: Data is for a model pyridinethione compound and illustrates the general trend.

Dimerization and Self-Association Phenomena

Pyridinethiones, including this compound, exhibit a tendency to form dimers and other self-associated species, particularly in solution and in the solid state. This behavior is driven by intermolecular interactions, primarily hydrogen bonding.

In the case of the thione tautomer, dimerization can occur through the formation of hydrogen bonds between the N-H group of one molecule and the S atom of another. However, for this compound, the presence of a methyl group on the nitrogen atom (N-CH3) precludes this specific type of hydrogen bonding.

Alternatively, dimerization of the less abundant thiol tautomer can occur through the formation of a disulfide bridge (-S-S-) upon oxidation. This process involves the formal removal of two hydrogen atoms from the S-H groups of two thiol molecules.

Computational studies on related pyridinethione dimers have shown that the hydrogen-bonded thione dimer is a stable species. acs.org The thermodynamics of dimerization, including the enthalpy (ΔH) and entropy (ΔS) of the process, can be determined experimentally, often through temperature-dependent spectroscopic measurements. For instance, dimerization is typically an exothermic process, favored at lower temperatures.

Table 3: Thermodynamic Data for the Dimerization of a Model Pyridinethione Compound

ParameterValue
Equilibrium Constant (Keq) at 298 K165 ± 40 M⁻¹
Enthalpy of Dimerization (ΔH)-7.0 ± 0.7 kcal/mol
Entropy of Dimerization (ΔS)-13.4 ± 3.0 cal/(mol·K)

Note: Data is for a model pyridinethione compound and is provided for illustrative purposes.

Advanced Spectroscopic Characterization Techniques for 1,5 Dimethyl 2 1h Pyridinethione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1,5-Dimethyl-2(1H)-pyridinethione and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical this compound would exhibit characteristic signals for the methyl groups and the protons on the pyridine (B92270) ring. The N-methyl group (at position 1) and the C-methyl group (at position 5) are expected to appear as sharp singlet signals in the aliphatic region of the spectrum. The chemical shifts of the ring protons are influenced by the electron-donating methyl group and the electron-withdrawing thiocarbonyl group. The protons at positions 3, 4, and 6 would appear in the aromatic region, with their multiplicity determined by spin-spin coupling interactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. A key feature is the downfield chemical shift of the C=S carbon (C2), which is typically observed in the range of 180-200 ppm due to the deshielding effect of the sulfur atom. The carbons of the methyl groups will appear in the upfield region. The chemical shifts of the ring carbons (C3, C4, C5, and C6) provide further confirmation of the substitution pattern.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the complex spectra of substituted pyridinethiones. COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These techniques are crucial for the definitive assignment of all proton and carbon signals, especially in more complex derivatives.

Table 1: Expected ¹H and ¹³C NMR Data for a Dimethyl-2(1H)-pyridinethione Structure (Note: This is a generalized representation based on typical chemical shifts for similar heterocyclic systems. Actual values may vary.)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-CH₃3.0 - 4.0 (s)30 - 45
C-CH₃2.0 - 2.5 (s)15 - 25
H36.5 - 7.5 (d)110 - 125
H47.0 - 8.0 (t)125 - 140
H67.0 - 8.0 (d)130 - 145
C2 (C=S)-180 - 200
C3-110 - 125
C4-125 - 140
C5-120 - 135
C6-130 - 145

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR Spectroscopy: The FTIR spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule. Key vibrational frequencies for this compound would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups appears in the 2850-3000 cm⁻¹ range.

C=S stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic band and is expected to appear in the region of 1100-1250 cm⁻¹. The exact position can be influenced by conjugation and substitution.

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the 1400-1650 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds provide information about the substitution pattern and are observed at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. The Raman spectrum of this compound is expected to show strong bands for the symmetric vibrations of the pyridine ring. The C=S stretching vibration is also typically Raman active. A combined analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. For instance, studies on pyridine and its derivatives show characteristic ring breathing modes that are intense in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Dimethyl-2(1H)-pyridinethione Derivatives

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aliphatic C-H Stretch2850 - 3000FTIR, Raman
C=C / C=N Ring Stretch1400 - 1650FTIR, Raman
C=S Stretch1100 - 1250FTIR, Raman
Ring Breathing Modes990 - 1050Raman
C-H Out-of-plane Bend700 - 900FTIR

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 139.22 g/mol . The fragmentation of the molecular ion upon electron impact (EI) would provide valuable structural information. While specific data for the 1,5-isomer is not available, the mass spectrum of the isomeric 1,3-Dimethyl-2(1H)-pyridinethione is known. spectrabase.com The fragmentation patterns of these isomers are expected to be similar, with characteristic losses of small neutral molecules or radicals.

Common fragmentation pathways for such compounds may include:

Loss of a methyl radical (•CH₃) from either the N1 or C5 position.

Elimination of a neutral molecule such as hydrogen sulfide (B99878) (H₂S) or thioformaldehyde (B1214467) (CH₂S).

Cleavage of the pyridine ring, leading to smaller fragment ions.

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Description
139[C₇H₉NS]⁺Molecular Ion
124[C₆H₆NS]⁺Loss of •CH₃
106[C₇H₉N]⁺Loss of •SH
93[C₆H₇N]⁺Loss of CH₂S

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The pyridine ring itself exhibits characteristic π → π* transitions. The presence of the thiocarbonyl group and the methyl substituents will influence the position and intensity of these absorptions. The lone pair of electrons on the sulfur atom can participate in n → π* transitions, which typically appear as weaker, longer-wavelength absorptions compared to the π → π* transitions.

The UV/Visible spectrum of the related compound 2(1H)-Pyridinethione shows absorption maxima that can serve as a reference. nist.gov The addition of methyl groups in this compound is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the electron-donating nature of the methyl groups. The solvent can also influence the position of the absorption maxima.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π250 - 300High
π → π320 - 360Moderate
n → π*> 380Low

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the planar or near-planar geometry of the pyridine ring and the orientation of the methyl substituents.

While a crystal structure for this compound itself is not reported in the provided search results, studies on related compounds, such as metal complexes of 1-hydroxy-2(1H)-pyridinethione , have been conducted. rsc.org These studies reveal the coordination behavior of the pyridinethione ligand and the geometry of the resulting complexes. The solid-state structure of the parent compound, 2-Mercaptopyridine , exists in the thione tautomeric form. wikipedia.org It is expected that this compound would also exist in the thione form in the solid state. The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···S hydrogen bonds.

Computational Chemistry and Theoretical Investigations of 1,5 Dimethyl 2 1h Pyridinethione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of pyridinethione derivatives. DFT calculations offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular property predictions.

Quantum Mechanical Geometry Optimizations and Energetic Profiles

DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms in 1,5-Dimethyl-2(1H)-pyridinethione and its tautomers. Through geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles. These calculations have been instrumental in understanding the tautomeric equilibrium between the thione and its corresponding thiol form. nih.gov

Theoretical studies consistently show that for monomeric pyridinethiones, the thione form is energetically more stable than the thiol tautomer. nih.gov The energetic profile, calculated using DFT, helps to quantify this stability difference. For instance, the relative energies of the different tautomers can be precisely calculated, providing a clear picture of the dominant species in various environments. nih.gov

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used within the DFT framework, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). asrjetsjournal.org These theoretical predictions are valuable for assigning signals in experimental NMR spectra and can help elucidate the molecular structure in solution. nih.gov

IR Spectroscopy: Theoretical calculations can compute the harmonic vibrational frequencies of this compound. nih.gov The resulting theoretical infrared (IR) spectrum, which plots absorption intensity versus frequency, can be compared with experimental IR spectra to identify characteristic vibrational modes associated with specific functional groups, such as the C=S (thione) bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions responsible for the observed spectral bands. nih.govnih.gov

Analysis of Electronic Structure and Reactivity Descriptors

DFT provides a framework for analyzing the electronic structure and predicting the chemical reactivity of this compound. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. asrjetsjournal.org This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. asrjetsjournal.org These descriptors provide quantitative measures of the molecule's stability and reactivity.

Below is a table summarizing some of the key reactivity descriptors that can be calculated using DFT.

Descriptor Definition Significance
Ionization Potential (IP)The minimum energy required to remove an electron from the molecule.Indicates the molecule's ability to donate an electron.
Electron Affinity (EA)The energy released when an electron is added to the molecule.Indicates the molecule's ability to accept an electron.
Electronegativity (χ)The tendency of the molecule to attract electrons.Predicts the direction of charge transfer in a reaction.
Chemical Hardness (η)A measure of the molecule's resistance to changes in its electron distribution.Harder molecules are generally less reactive.
Softness (S)The reciprocal of chemical hardness.Softer molecules are generally more reactive.

Ab Initio Methods in Tautomeric and Conformational Studies

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, provide highly accurate quantum mechanical calculations. These methods are particularly valuable for studying the subtle energy differences involved in tautomerism and conformational changes. researchgate.net

In the context of this compound, ab initio calculations have been used to investigate the relative stabilities of its tautomers with a high degree of accuracy. nih.gov These studies confirm the findings from DFT that the thione form is the most stable tautomer. nih.gov The high level of theory employed in ab initio methods makes them a benchmark for validating results obtained from less computationally expensive methods like DFT.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.govrsc.org An MD simulation calculates the trajectory of each particle in a system by solving Newton's equations of motion, providing a detailed view of the system's dynamic behavior. nih.gov

For this compound, MD simulations can be used to:

Study its behavior in different solvent environments, such as water.

Investigate its interaction with biological macromolecules, like proteins or DNA, by simulating the complex in a solvated environment. mdpi.com

Analyze conformational flexibility and the stability of different conformers over time.

Evaluate the stability of ligand-protein complexes by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation. mdpi.comnih.gov

The process involves setting up an initial system, which includes the molecule of interest and often solvent molecules, and then running the simulation for a specific duration, typically on the scale of nanoseconds to microseconds. nih.govnih.gov

Theoretical Studies of Proton Transfer and Cooperativity

Theoretical studies are crucial for understanding the mechanisms of proton transfer, a fundamental process in many chemical and biological reactions. For pyridinethione systems, computational methods can model the potential energy surface for proton transfer between tautomers.

These studies can elucidate the role of cooperativity, where the presence of additional molecules, such as water or another pyridinethione molecule (forming a dimer), can significantly lower the energy barrier for proton transfer. By calculating the transition state structures and their corresponding energies, researchers can determine the most favorable pathway for the reaction and quantify the catalytic effect of neighboring molecules.

Coordination Chemistry of 1,5 Dimethyl 2 1h Pyridinethione and Its Metal Complexes

Ligand Design and Coordination Modes

Pyridinethione ligands are a versatile class of compounds in coordination chemistry, capable of exhibiting various bonding modes. The specific nature of these interactions is influenced by factors such as the substituents on the pyridine (B92270) ring, the metal center, and the reaction conditions.

Based on studies of related compounds, 1,5-Dimethyl-2(1H)-pyridinethione is expected to act as both a monodentate and a bidentate ligand. In its neutral form, it can coordinate to a metal center through the sulfur atom, functioning as a monodentate ligand.

Upon deprotonation, the resulting pyridinethiolate anion can act as a bidentate ligand, coordinating through both the sulfur and the exocyclic oxygen or nitrogen atom, depending on its tautomeric form. For instance, studies on hydroxypyridinethione derivatives have shown that they act as O,S mixed-donor ligands, forming stable chelate rings with transition metals. rsc.org The conjugate base of pyrithione (B72027), the pyrithionate ion, also functions as a bidentate ligand, coordinating through its sulfur and oxygen atoms.

The chelate effect, which describes the enhanced stability of complexes containing multidentate ligands, suggests that the bidentate coordination of the deprotonated form of this compound would be a favored mode of binding. csbsju.edu

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with pyridinethione ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, mononuclear first-row transition metal pyrithione complexes of Ni(II), Mn(II), Co(III), and Fe(III) have been prepared by reacting the sodium salt of pyrithione with the corresponding metal salt in acetonitrile. acs.orgnih.gov Similarly, complexes of 3-hydroxy-1,2-dimethyl-4(1H)-pyridinethione and 3-hydroxy-1-methyl-2(1H)-pyridinethione with various transition metals have been synthesized and characterized. rsc.org

The characterization of these complexes is carried out using a range of spectroscopic and analytical techniques, including:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.

Spectroscopic and Structural Elucidation of Metal Complexes

Spectroscopic techniques are crucial for understanding the coordination environment of the metal ion and the bonding mode of the ligand.

In the infrared spectra of pyridinethione complexes, a shift in the ν(C=S) stretching frequency is a key indicator of coordination through the sulfur atom. For bidentate coordination involving the deprotonated ligand, changes in the vibrational modes of the pyridine ring are also observed.

UV-Vis spectroscopy provides information about the electronic structure of the complexes. The spectra of pyridinethione complexes typically show intraligand transitions (π-π* and n-π*) and, in the case of transition metal complexes, d-d electronic transitions. nih.gov

X-ray crystallography offers definitive structural information. For example, the crystal structure of zinc pyrithione reveals a dimeric structure in the solid state with each zinc center in a trigonal bipyramidal geometry. In this dimer, two pyrithionate ligands act as bridging ligands.

Here is a table summarizing the structural features of some related pyridinethione complexes:

Compound/ComplexMetal IonCoordination GeometryKey Structural Features
Zinc Pyrithione DimerZn(II)Trigonal BipyramidalDimeric structure with bridging pyrithionate ligands.
[Ni(pyrithione)2]Ni(II)Square PlanarMononuclear complex.
[Co(pyrithione)3]Co(III)OctahedralMononuclear complex.
[Fe(pyrithione)3]Fe(III)OctahedralMononuclear complex.

Data compiled from various sources on pyrithione complexes.

Electrochemical Properties and Redox Behavior of Coordination Compounds

The electrochemical properties of metal complexes with pyridinethione ligands are of interest for their potential applications in areas such as catalysis and sensor technology. Cyclic voltammetry is a common technique used to study the redox behavior of these compounds.

Studies on transition metal pyrithione complexes have shown that they can act as electrocatalysts. acs.orgnih.gov For example, a series of mononuclear first-row transition metal pyrithione complexes have been shown to be active as proton reduction electrocatalysts in the presence of acetic acid. acs.orgnih.gov The nickel pyrithione complex, in particular, displayed the most favorable catalytic performance with an overpotential of 0.44 V. acs.orgnih.gov

The redox behavior is influenced by the nature of the metal ion and the substituents on the pyridinethione ligand. The ability of the ligand to stabilize different oxidation states of the metal center is a key factor in its electrochemical properties.

Applications in Catalysis and Materials Science (Ligand Role)

While specific applications for this compound are not documented, the broader class of pyridinethione ligands and their metal complexes have shown promise in various fields.

In catalysis , metal complexes with pyridine-based ligands are widely used. For instance, Crabtree's catalyst, a prominent hydrogenation catalyst, is an iridium complex with a pyridine ligand. wikipedia.org Transition metal pyrithione complexes have demonstrated electrocatalytic activity for proton reduction, which is relevant to the development of catalysts for hydrogen production. acs.orgnih.gov

In materials science , pyridinethione ligands are used in the synthesis of novel materials with interesting properties. wikipedia.org For example, they can be incorporated into coordination polymers, which are materials with extended network structures that can have applications in areas such as gas storage and separation. The ability of pyridinethione ligands to act as bridging units is particularly relevant in this context.

Mechanistic Biological Activity Research Excluding Clinical Outcomes

Enzyme Inhibition Studies and Molecular Mechanisms

While direct enzymatic inhibition studies on 1,5-Dimethyl-2(1H)-pyridinethione are not extensively documented, research on the broader class of pyridine (B92270) and pyridinethione derivatives provides insights into potential mechanisms of action.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway. COX is responsible for the conversion of arachidonic acid to prostaglandins, with two main isoforms, COX-1 and COX-2. COX-1 is a constitutive enzyme involved in physiological functions, whereas COX-2 is inducible and plays a major role in inflammation. The inhibition of these enzymes is a common strategy for anti-inflammatory drugs.

Studies on novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown that these compounds can inhibit both COX-1 and COX-2. rsc.org The inhibitory activity was found to be correlated with the compound's binding energy to the enzymes, as determined by molecular docking studies. rsc.org For instance, certain derivatives exhibited IC50 values for COX-2 inhibition that were comparable to or better than the well-known inhibitor celecoxib. nih.gov The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

The 5-LOX enzyme is crucial for the biosynthesis of leukotrienes, which are lipid mediators of inflammation. nih.gov Inhibition of 5-LOX is therefore another important target for anti-inflammatory therapies. nih.gov Natural and synthetic compounds are being explored for their potential to inhibit this enzyme, with mechanisms that can be either redox-type or allosteric. nih.gov

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Pyridine and its derivatives have been a focus of research for the development of protein kinase inhibitors.

One area of investigation is the inhibition of PIM kinases, a family of serine/threonine kinases involved in cell proliferation and survival. acs.org Some pyridine-quinoline hybrids have been designed as PIM-1 kinase inhibitors and have demonstrated the ability to induce apoptosis in cancer cell lines. acs.org These inhibitors can be ATP-competitive, binding to the ATP-binding pocket of the kinase. acs.org

Another target is the C-terminal Src kinase (CSK), a negative regulator of the SRC-family kinases which are involved in T-cell activation. Pyridazinone and pyrazolo[1,5-a]pyridine (B1195680) derivatives have been identified as inhibitors of CSK, potentially enhancing T-cell responses. The selectivity of these inhibitors against other kinases, such as LCK, is a key aspect of their development. Furthermore, some 2-pyridone derivatives have been shown to exhibit anticancer activity through their action as protein kinase inhibitors. nih.gov

Molecular Interactions with Biological Macromolecules

The biological activity of a compound is determined by its interactions with macromolecules such as proteins and nucleic acids. Molecular docking studies on various pyridine derivatives have provided insights into these interactions at the atomic level.

For example, the docking of pyridopyrimidinone derivatives into the active site of the COX-2 enzyme has shown that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues, similar to known inhibitors like bromocelecoxib. nih.gov The sulfonyl group of some ligands has been observed to form hydrogen bonds with His90 and Arg513 in the COX-2 active site. nih.gov

In the case of protein kinase inhibition, docking studies of pyridine-quinoline hybrids with PIM-1 kinase have helped to understand the binding modes. acs.org These studies suggest that the compounds can fit into the ATP-binding pocket, with interactions that are consistent with their observed inhibitory activities. acs.org Similarly, docking studies have been employed to understand the binding of thieno[2,3-b]pyridine (B153569) derivatives to the DNA-binding site of the FOXM1 transcription factor, highlighting the importance of residues like Val296 and Leu289. nih.gov

The interaction of compounds with serum albumins, the primary transport proteins in the blood, is also an important factor. Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have investigated their binding to bovine serum albumin (BSA), providing information on their potential for distribution in the body. rsc.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyridine derivatives, SAR studies have revealed key structural features that influence their biological activity.

Research on thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives as FOXM1 inhibitors has shown that the nature of substituents on the phenyl ring significantly affects their activity. nih.gov Electron-withdrawing groups like -CN and -NO2 were found to enhance the inhibitory activity compared to electron-donating groups like -CH3. nih.gov This suggests that the electronic properties of the substituents play a key role in the interaction with the target protein.

In a series of nicotinamide (B372718) candidates derived from pyridine-2(1H)-thione, the presence of a methyl group or a fluorine atom on the aromatic rings was found to increase the inhibitory behavior against cancer cell lines. acs.org The antiproliferative activity of pyridine derivatives has also been linked to the number and position of methoxy (B1213986) (O-CH3) groups, with an increase in the number of these groups leading to higher activity. nih.gov Conversely, bulky groups or halogen atoms in some positions can decrease the antiproliferative activity. nih.gov

These studies underscore the importance of systematic modifications of the pyridine scaffold to elucidate the relationship between chemical structure and biological function, which is essential for the rational design of more effective compounds.

In Vitro Cellular and Biochemical Pathway Investigations

In vitro studies are fundamental for assessing the biological effects of a compound at the cellular and biochemical level. Various pyridine and pyridinethione derivatives have been evaluated in a range of in vitro assays.

A study on newly synthesized pyridinethione and thienopyridine derivatives screened these compounds for their cytotoxic activity against several human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). acs.org Several of these compounds showed selective activity against the liver and colon cancer cells, while having low cytotoxicity against a non-tumor fibroblast cell line, indicating a favorable safety profile. acs.org

The antiproliferative activity of pyridine derivatives has been demonstrated in a dose-dependent manner in various cancer cell lines. acs.org Furthermore, some pyridine-quinoline hybrids have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This was confirmed by assays measuring the activation of caspases 3/7, which are key executioner enzymes in the apoptotic pathway. acs.org

An early study investigated the in vitro effects of 1-hydroxy-2(1H) pyridinethione, a related compound, against bacteria and fungi, highlighting the antimicrobial potential of the pyridinethione scaffold. nih.gov

Table 1: In Vitro Activity of Selected Pyridine Derivatives

Compound ClassAssayCell LineObserved EffectReference
Pyridinethione/Thienopyridine DerivativesCytotoxicityHCT-116, HepG-2Selective antiproliferative activity acs.org
Pyridine-Quinoline HybridsApoptosis InductionHepG-2Significant induction of apoptosis acs.org
Pyridine-Quinoline HybridsCaspase 3/7 ActivationHepG-2Significant activation of caspases acs.org
1-hydroxy-2(1H) pyridinethioneAntimicrobialBacteria, FungiInhibitory effects nih.gov

Computational Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand and its biological target. These approaches have been widely used to study pyridine and pyridinethione derivatives.

Molecular docking studies have been instrumental in understanding the inhibitory mechanism of pyridopyrimidinones against the COX-2 enzyme. nih.gov By docking the compounds into the enzyme's active site, researchers can visualize the binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov The docking scores obtained from these simulations often correlate well with the experimentally determined inhibitory activities. rsc.org

Similarly, docking studies have been used to investigate the binding of pyridine derivatives to protein kinases like PIM-1. acs.org These studies can help to explain the observed SAR and guide the design of new inhibitors with improved potency and selectivity. acs.org For instance, the docking of nicotinamide derivatives into the active site of the 4k9g protein (related to colon cancer) showed that the most active compounds had favorable binding interactions. acs.org

In addition to predicting binding modes, computational approaches can also be used for virtual screening of large compound libraries to identify potential new inhibitors. sigmaaldrich.com Furthermore, computational methods are employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, which is crucial for their development as potential therapeutic agents. nih.govresearchgate.net

Q & A

Q. What are the most reliable synthetic routes for 1,5-Dimethyl-2(1H)-pyridinethione, and how can reaction conditions be optimized?

A one-pot synthesis method is effective for pyridinethione derivatives. For example, refluxing equimolar ratios of ketones, aldehydes, and thiourea analogs in ethanol under controlled heating (4–6 hours) yields thione derivatives. Key parameters include solvent polarity, temperature, and stoichiometric ratios to minimize side products like disulfides . Alternative approaches involve cyclization of pyridine precursors via sodium ethoxide-mediated reactions, achieving yields >70% under reflux conditions . Optimization should prioritize purity verification via TLC and spectroscopic monitoring.

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of:

  • 1H NMR : Identify characteristic signals for methyl groups (δ 2.1–2.5 ppm) and thione-associated deshielding in aromatic regions (δ 6.8–7.7 ppm) .
  • Elemental analysis : Confirm molecular composition (e.g., C₇H₉NOS) with deviations <0.3% .
  • HPLC-MS : Detect trace impurities using C18 columns with acetonitrile/water gradients.
    Cross-referencing with spectral databases (e.g., SciFinder) ensures structural fidelity.

Q. What are the critical stability considerations for handling and storing this compound?

The compound is sensitive to:

  • Oxidation : Store under inert gas (N₂/Ar) at –20°C to prevent thione-to-disulfide conversion.
  • Light : Use amber vials to avoid photodegradation.
  • Incompatible materials : Avoid contact with strong oxidizers (e.g., peroxides) or heavy metals, which catalyze decomposition . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life.

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization reactions forming this compound?

Cyclization likely proceeds via a nucleophilic attack mechanism. For example, in pyridine substrates, ethoxide deprotonates the amine, enabling intramolecular attack on α,β-unsaturated ketones to form the N1–C2 bond. Computational studies (DFT) can model transition states and activation energies, while isotopic labeling (e.g., ¹⁵N) tracks bond formation . Competing pathways, such as keto-enol tautomerization, require kinetic control via pH adjustment (e.g., buffered acetic acid at pH 6.5) .

Q. How can researchers evaluate the structure-activity relationships (SAR) of this compound derivatives in biological systems?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position to enhance electrophilicity and antimicrobial activity .
  • Bioassays : Test against Gram-positive/negative bacteria (MIC assays) with controls for cytotoxicity (e.g., HEK293 cell lines).
  • Molecular docking : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Q. What are the environmental fate and ecotoxicological risks of this compound?

  • Biodegradation : Aerobic soil studies show moderate persistence (t₁/₂ = 20–30 days). Use OECD 307 guidelines to assess degradation products.
  • Aquatic toxicity : Daphnia magna assays indicate moderate toxicity (EC₅₀ = 10–50 mg/L). Mitigate risks via neutralization (e.g., activated carbon adsorption) before disposal .

Methodological Notes

  • Synthetic reproducibility : Document reagent batch numbers, purity, and solvent suppliers (e.g., Sigma-Aldrich vs. TCI) to address variability .
  • Data contradiction : Discrepancies in yields between studies may arise from unoptimized workup (e.g., crystallization solvents). Always report recrystallization solvents (e.g., MeOH vs. EtOAc/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.